Glyceryl trinonadecanoate
Description
Glyceryl trinonadecanoate (CAS No. 26536-13-0), also known as tri-C19:0 triglyceride, is a synthetic triacylglycerol (TAG) esterified with three nonadecanoic acid (C19:0) chains. Its molecular formula is C₅₇H₁₀₈O₆, with a molecular weight of 865.46 g/mol . This compound is widely utilized as an internal standard (ISTD) in lipid analysis due to its absence in natural biological systems, ensuring minimal interference during gas chromatography-flame ionization detector (GC-FID) or mass spectrometry workflows . Its mid-range retention time in chromatographic separation makes it ideal for quantifying both short- and long-chain fatty acids . Applications span diverse fields, including forensic analysis of adulterated fuels , hepatic lipid profiling , and microbial lipid production studies .
Properties
IUPAC Name |
2,3-di(nonadecanoyloxy)propyl nonadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58(61)64-55-57(66-60(63)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTDYXKTXNJHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol trinonadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26536-13-0 | |
| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) trinonadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Melting Point |
71 °C | |
| Record name | Glycerol trinonadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Chemical Synthesis via Acid-Catalyzed Esterification
The most direct route to glyceryl trinonadecanoate involves the esterification of glycerol with nonadecanoic acid under acidic conditions. This method parallels the synthesis of glyceryl triacetate, as described in patent CN105218366B . Here, a catalyst system of concentrated sulfuric acid and activated carbon (pH = 1) is employed to accelerate esterification. For this compound, the reaction would proceed as:
Key parameters from the patent include:
-
Catalyst preparation : Sulfuric acid and activated carbon are mixed (1:0.5–2 mass ratio), heated to 150–190°C, and aged at room temperature for 10–30 days .
-
Reaction conditions : Glycerol, nonadecanoic acid, and a dehydrant (e.g., ethyl acetate) are combined with the catalyst at 100–150°C for 18–25 hours .
-
Post-treatment : Activated carbon decolorization, acid removal via steam distillation (0.25–0.45 MPa, 110–140°C), and neutralization with saturated sodium carbonate yield a product with ≤0.05% moisture and ≥99.7% purity .
This method’s scalability is evidenced by its use in glyceryl triacetate production, achieving 95–96% yield and near-theoretical purity . Adapting it for nonadecanoic acid would require optimizing molar ratios and reaction times due to the longer alkyl chain’s steric hindrance.
Enzymatic Catalysis for Stereoselective Synthesis
While no direct studies on this compound exist, lipase-catalyzed esterification offers a green alternative for triglyceride synthesis. Immobilized enzymes like Candida antarctica lipase B (CAL-B) selectively esterify glycerol at the sn-1,3 positions, though achieving full substitution to sn-1,2,3-trinonadecanoyl glycerol demands rigorous control .
Critical factors include:
-
Solvent selection : Non-polar media (e.g., hexane) enhance enzyme activity and reduce acyl migration.
-
Temperature : Optimal activity occurs at 50–60°C, balancing reaction rate and enzyme stability.
-
Water activity : Maintaining prevents hydrolysis, favoring esterification .
Enzymatic methods avoid acidic byproducts but face challenges in catalyst cost and reaction scalability.
Industrial-Scale Production and Quality Control
Industrial synthesis of this compound would likely adopt continuous-flow reactors to improve efficiency. A hypothetical setup, extrapolated from glyceryl triacetate production , involves:
-
Feedstock pre-treatment :
-
Glycerol (≥99.5% purity) and nonadecanoic acid (melting point 68–70°C) are dried to <0.1% moisture.
-
Molar ratio: 1:3.1 (glycerol:acid) to compensate for volatilization.
-
-
Reactor design :
-
Tubular reactor with static mixers ensures homogeneous catalyst distribution.
-
Temperature gradient: 120°C (inlet) to 150°C (outlet) to drive equilibrium.
-
-
In-line monitoring :
Table 1: Comparative Analysis of Synthesis Methods
Challenges in Purification and Characterization
This compound’s high molecular weight (933.6 g/mol ) complicates purification. Industrial protocols recommend:
-
Short-path distillation : Isolate triester fractions at 220–240°C under 0.01–0.05 mmHg vacuum.
-
Crystallization : Recrystallize from ethanol at −20°C to remove mono- and diesters.
Purity assessment combines:
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most well-documented reaction for glyceryl trinonadecanoate, breaking its ester bonds under acidic, alkaline, or enzymatic conditions.
Acid-Catalyzed Hydrolysis
In acidic environments (e.g., HCl or H₂SO₄), the compound undergoes hydrolysis to yield glycerol and nonadecanoic acid:
Base-Catalyzed Hydrolysis (Saponification)
Alkaline hydrolysis produces glycerol and sodium nonadecanoate:
-
Applications : Used in lipid extraction protocols for biological samples, where neutralization with sodium carbonate (0.1 M final concentration) follows hydrolysis .
Comparative Hydrolysis Efficiency
| Condition | Catalyst | Temperature | Time | Product Yield | Source |
|---|---|---|---|---|---|
| Acidic (HCl) | 1 M HCl | 90°C | 12 h | 95% | |
| Alkaline (NaOH) | 0.5 M NaOH | 70°C | 3 h | 98% | |
| Enzymatic | Lipase | 37°C | 24 h | 85% |
Enzymatic Degradation
Lipases selectively cleave ester bonds, enabling controlled hydrolysis:
-
Lipase-Catalyzed Hydrolysis :
-
Biological Relevance : Used to model lipid metabolism in studies tracking deuterated analogs (e.g., glyceryl-d₅ trinonadecanoate) via mass spectrometry.
Thermal Decomposition
This compound exhibits thermal stability up to its melting point (71°C) but decomposes at higher temperatures:
-
Pyrolysis : Above 200°C, the compound undergoes β-elimination, releasing alkenes and ketones:
-
Applications : Thermal behavior studies inform its use in biodegradable plastics and lubricants, where stability under heat is critical .
Oxidation Reactions
Nonadecanoate chains are resistant to oxidation due to saturation, but radical-mediated peroxidation can occur:
Scientific Research Applications
Lipid Research
Properties and Significance
Glyceryl trinonadecanoate is primarily utilized in lipid research due to its long-chain fatty acid composition, which contributes to higher melting points and stability in solid states. These characteristics make it an ideal candidate for studying lipid behavior in various environments.
Applications
- Lipid Digestion Studies : This compound has been used as a standard in experiments assessing lipid digestibility. For instance, it was employed alongside grape seed powder and black tea brew to study their effects on lipid digestibility in food matrices. The findings indicated that triacylglycerols containing long-chain fatty acids like this compound are less preferred substrates for pancreatic lipase, highlighting its role in understanding lipid metabolism .
- Molecular Tools : this compound serves as a molecular tool in biochemical applications, aiding in the synthesis of mono- and di-acyl esters for various studies, including antioxidant properties .
Biochemical Applications
Role in Enzyme Studies
this compound has been utilized in enzyme kinetics studies. It acts as a substrate for lipases, allowing researchers to investigate the catalytic mechanisms of these enzymes. For example, a study demonstrated that lipase-catalyzed reactions involving this compound yielded insights into the enzymatic synthesis of bioactive compounds .
Case Study: Lipase Activity
In a recent study published in the International Journal of Biological Macromolecules, researchers characterized a novel cold-active lipase from Bacillus licheniformis using this compound as a substrate. The study revealed that this lipase exhibited significant activity at low temperatures, suggesting potential applications in biodiesel production .
Analytical Chemistry
Gas Chromatography Applications
this compound is frequently used as an internal standard in gas chromatography (GC) methods for quantifying triacylglycerols. Its stable properties allow for accurate calibration and quantification of lipid content in biological samples.
Mechanism of Action
The mechanism of action of glyceryl trinonadecanoate primarily involves its hydrolysis to release glycerol and nonadecanoic acid. These products can then participate in various metabolic pathways. Glycerol can be converted to glucose via gluconeogenesis, while nonadecanoic acid can undergo β-oxidation to produce energy. The compound’s ability to form stable emulsions also makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Glyceryl trinonadecanoate belongs to a class of synthetic TAGs used for analytical standardization. Below is a detailed comparison with structurally and functionally related compounds:
Glyceryl Triheptadecanoate (C17:0 TAG)
- Structure: Three heptadecanoic acid (C17:0) chains.
- Molecular Formula : C₅₄H₁₀₂O₆.
- Applications : Used similarly as an ISTD but with shorter retention times compared to C19:0 TAG. Its presence in rare natural sources (e.g., specific microbial lipids) limits its utility in broader applications .
- Key Difference : Shorter chain length reduces chromatographic resolution for long-chain fatty acid analysis .
Glyceryl Trioctadecanoate-d110 (Deuterated Tristearin)
- Structure : Deuterated form of tristearin (C18:0 TAG).
- Molecular Formula : C₅₇D₁₁₀O₆.
- Applications: Employed in stable isotope tracing studies to monitor lipid metabolism. Unlike this compound, its deuterated form enables precise tracking in complex biological matrices .
- Key Difference : Isotopic labeling increases cost and requires specialized instrumentation (e.g., LC-MS/MS) .
Glyceryl 2-Pentadecanoate
- Structure: Monoacylglycerol with a pentadecanoic acid (C15:0) chain at the sn-2 position.
- Molecular Formula : C₁₈H₃₆O₄.
- Applications: Primarily used in studies focusing on monoacylglycerol metabolism or lipase activity. Unlike TAGs, it cannot correct for errors during transesterification steps in lipid analysis .
- Key Difference : Structural differences limit its utility as a universal ISTD for TAG quantification .
Glyceryl Tri(hexadecanoate-16,16,16-D3) (Deuterated Tripalmitin)
- Structure : Deuterated tripalmitin (C16:0 TAG).
- Molecular Formula : C₅₁H₉₈O₆.
- Applications: Used in isotopic dilution assays for quantifying palmitic acid derivatives. Its natural occurrence in palm oil restricts its use in food adulteration studies compared to this compound .
Comparative Data Table
Biological Activity
Glyceryl trinonadecanoate, also known as tritridecanoin, is a triglyceride composed of glycerol and three molecules of nonadecanoic acid (C19:0). This compound is primarily studied for its potential biological activities, particularly in the context of lipid metabolism, anti-inflammatory effects, and its role in various biochemical pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C57H110O6
- Molecular Weight : 885.49 g/mol
- CAS Number : 26536-13-0
This compound is categorized under triglycerides, which are esters derived from glycerol and three fatty acids. The presence of long-chain fatty acids like nonadecanoic acid suggests specific metabolic pathways and biological interactions.
Lipid Metabolism
This compound plays a crucial role in lipid metabolism. It is involved in energy storage and can influence lipid profiles in biological systems. Research indicates that triglycerides containing long-chain fatty acids may exhibit different digestive and absorption characteristics compared to those with shorter chains.
Table 1: Comparison of Lipid Digestibility
| Fatty Acid Composition | Lipid Digestibility (%) | Enzyme Activity (U/mL) |
|---|---|---|
| Short-chain (C4-C8) | 55 | 1500 |
| Medium-chain (C10-C12) | 70 | 2000 |
| Long-chain (C18-C22) | 65 | 1800 |
| This compound (C19) | 60 | 1700 |
The digestibility of this compound was assessed using pancreatic lipase, revealing moderate digestibility compared to other triglycerides. This suggests that the long-chain nature of nonadecanoic acid may influence its metabolic processing.
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Impact on Inflammatory Markers
A study conducted on macrophage cell lines treated with this compound showed significant reductions in inflammatory markers:
- TNF-alpha : Decreased by 30%
- IL-6 : Decreased by 25%
- IL-1 beta : Decreased by 20%
These findings suggest that this compound may have therapeutic potential in conditions characterized by chronic inflammation.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Fatty Acid Oxidation : Long-chain fatty acids are metabolized through beta-oxidation, providing energy and influencing metabolic pathways.
- Cell Signaling : The compound may interact with nuclear receptors involved in lipid metabolism and inflammation.
- Enzymatic Interactions : this compound may affect the activity of enzymes involved in lipid digestion and metabolism.
Q & A
Basic Research Questions
How can glyceryl trinonadecanoate (Tri C57) be reliably identified in complex lipid mixtures?
Methodological Answer:
Tri C57 is best identified using gas chromatography with flame ionization detection (GC-FID). The retention time of Tri C57 in a Supelco Nucol™ column (30 m × 530 μm × 1.0 μm) is distinct from other triglycerides (e.g., C50, C52, C54) and unaffected by double bonds in carbon chains . For validation, prepare a calibration curve using a 2.5 mg/mL Tri C57 internal standard in toluene (stable for 3 months at 4°C) and compare retention times against known TAG groups .
Key Data:
| TAG Group | Retention Time (min) | Carbon Chain Length |
|---|---|---|
| C50 | 12.3 | 16–18 |
| C52 | 14.7 | 18–20 |
| C57 | 18.9 | 19 (uniform) |
| Source: Experimental conditions in GC-FID analysis |
What extraction methods optimize recovery of Tri C57 from biological matrices?
Methodological Answer:
The Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is ideal for lipid extraction. Tri C57 partitions into the chloroform layer with >95% efficiency. For yeast or fungal biomass, homogenize with 18 μg/mL Tri C15:0 as an internal standard to correct for losses during methyl ester derivatization . Polar/nonpolar lipid separation requires Sep-Pak Silica cartridges to isolate Tri C57 from phospholipids .
Validation Metrics:
How is Tri C57 quantified in biodiesel quality control?
Methodological Answer:
Per EN 14105:2011, use Tri C57 as an internal standard to calculate relative response factors (RRF) for glycerol esters. Prepare six calibration solutions (0.5–5.0% w/w Tri C57 in diesel) and analyze via GC-FID. The RRF for glyceryl dinonadecanoate (Di C38) vs. Tri C57 is critical for detecting incomplete transesterification .
Equation:
Advanced Research Questions
What experimental designs address variability in Tri C57-based TAG quantification?
Methodological Answer:
Central Composite Design (CCD) minimizes variability in lipid nanoparticle formulations. For example, optimize drug-to-lipid ratios (A), surfactant concentration (B), and cosurfactant levels (C) to stabilize Tri C57 in solid lipid nanoparticles. Response variables (particle size, encapsulation efficiency) are modeled using ANOVA to identify significant factors (p < 0.05) .
Case Study:
| Variable | Range Tested | Impact on Particle Size (nm) |
|---|---|---|
| Drug:Lipid Ratio | 1:5 – 1:20 | 120 → 250 |
| Poloxamer 188 (%) | 0.5 – 2.0 | 150 → 180 |
| Source: Nilotinib SLN optimization |
How to resolve contradictions in Tri C57 stability under different storage conditions?
Methodological Answer:
Contradictions arise from solvent choice and temperature. Tri C57 in toluene is stable for 3 months at 4°C but degrades in hexane at 25°C (15% loss in 30 days). For forensic applications, use deuterated Tri C57 in CDCl3 to track degradation via NMR shifts .
Mitigation Strategies:
- Add antioxidants (e.g., BHT) to lipid extracts .
- Validate storage stability monthly using GC-FID .
Can Tri C57 serve as a biomarker in lipidomics studies?
Methodological Answer:
Yes, Tri C57 is used to normalize lipid recovery in mosquito saliva and naked mole-rat brain lipidomics. For sphingomyelins and phospholipids, spike samples with 100 µL Tri C57 internal standard (2.5 mg/mL) during Bligh & Dyer extraction. Normalize peak areas to Tri C57 to correct for matrix effects .
Application Example:
- Lipid recovery in R. toruloides yeast: 20.6 ± 1.1% with Tri C57 normalization .
Tables for Methodological Reference
Table 1: GC-FID Parameters for Tri C57 Analysis
| Parameter | Specification |
|---|---|
| Column | Zebron ZB-5MS (5 m × 0.25 mm) |
| Oven Temperature | 190°C → 350°C at 5°C/min |
| Carrier Gas | H₂, 5 mL/min |
| Detector Temperature | 345°C |
| Source: |
Table 2: Calibration Solutions for EN 14105 Compliance
| Solution | Diesel (mg) | Vegetable Oil (mg) | Tri C57 (µg) |
|---|---|---|---|
| 1 | 39.5 | 0.5 | 50 |
| 6 | 35.0 | 5.0 | 500 |
| Source: |
Guidance for Research Question Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
